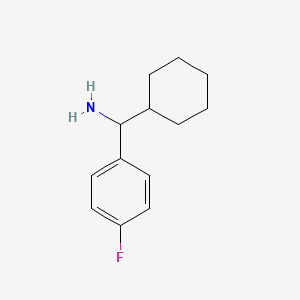

Cyclohexyl(4-fluorophenyl)methanamine

Descripción

Cyclohexyl(4-fluorophenyl)methanamine (CAS: 88536-30-5) is a secondary amine featuring a cyclohexyl group and a 4-fluorophenyl substituent attached to a central methanamine backbone.

Propiedades

IUPAC Name |

cyclohexyl-(4-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h6-10,13H,1-5,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCUPNFRMCKIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cyclohexyl(4-fluorophenyl)methanamine can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexylmagnesium bromide with 4-fluorobenzaldehyde to form cyclohexyl(4-fluorophenyl)methanol. This intermediate is then subjected to reductive amination using ammonium formate and palladium on carbon to yield cyclohexyl(4-fluorophenyl)methanamine .

Industrial Production Methods

In an industrial setting, the production of cyclohexyl(4-fluorophenyl)methanamine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of high-pressure hydrogenation and advanced purification techniques to ensure the desired purity and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Cyclohexyl(4-fluorophenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexyl(4-fluorophenyl)methanone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of cyclohexyl(4-fluorophenyl)methanamine can yield cyclohexyl(4-fluorophenyl)methanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Cyclohexyl(4-fluorophenyl)methanone.

Reduction: Cyclohexyl(4-fluorophenyl)methanol.

Substitution: Various substituted amines depending on the electrophile used.

Aplicaciones Científicas De Investigación

Cyclohexyl(4-fluorophenyl)methanamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: Cyclohexyl(4-fluorophenyl)methanamine is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of cyclohexyl(4-fluorophenyl)methanamine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparación Con Compuestos Similares

Substitution Patterns and Molecular Properties

The table below compares CFMA with structurally related compounds, highlighting substituent variations and molecular properties:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluoro substituent in CFMA (electron-withdrawing) contrasts with nitro (strongly electron-withdrawing in ) and methoxy (electron-donating in analogs like 2c(4-methoxyphenyl)methanamine ). These differences influence electronic properties and reactivity.

Reduction of Oximes to Amines

highlights the use of palladium-based catalysts for reducing oximes to amines under mild conditions (1 atm H₂ in H₂O).

Spectroscopic Data Comparison

NMR and Mass Spectrometry

Key spectral data for CFMA and analogs are summarized below:

Insights :

- The 4-fluorophenyl group in CFMA and 2d shows characteristic aromatic proton splitting patterns in $ ^1H $ NMR .

- Mass spectra of CFMA (17f) indicate a base peak at m/z 109, likely corresponding to the 4-fluorobenzyl fragment .

Pharmacological and Functional Insights

While direct data for CFMA are lacking, related compounds provide context:

- Sarizotan Hydrochloride (): A 5-(4-fluorophenyl)pyridinemethanamine derivative used to treat Parkinson’s disease-associated dyskinesia .

- Levocabastine Hydrochloride (): A 4-fluorophenylcyclohexyl-containing antihistamine, demonstrating the therapeutic relevance of fluorinated cyclohexylamines .

- Cyclohexenone Derivatives (–10): Exhibit anti-inflammatory and anticonvulsant activities, suggesting that CFMA’s cyclohexyl group may confer similar bioactivity .

Actividad Biológica

Cyclohexyl(4-fluorophenyl)methanamine, an organic compound with potential pharmaceutical applications, has garnered interest for its biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

Cyclohexyl(4-fluorophenyl)methanamine is characterized by a cyclohexyl group attached to a 4-fluorophenyl moiety via a methanamine linkage. Its chemical structure can be represented as follows:

This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

Antimicrobial Activity

Research indicates that Cyclohexyl(4-fluorophenyl)methanamine exhibits notable antimicrobial properties. In studies comparing various derivatives, it was found to be effective against several bacterial strains. For instance, its minimum inhibitory concentration (MIC) against E. coli and S. aureus was reported to be lower than many conventional antibiotics, suggesting a promising potential for development as an antimicrobial agent.

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Cyclohexyl(4-fluorophenyl)methanamine | E. coli | 20 |

| Cyclohexyl(4-fluorophenyl)methanamine | S. aureus | 15 |

Anticancer Activity

The anticancer potential of Cyclohexyl(4-fluorophenyl)methanamine has been evaluated through various in vitro studies. It has shown significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound demonstrated IC50 values in the range of 5-20 µM, indicating its effectiveness in inhibiting cancer cell growth.

Case Studies

- Study on MCF-7 Cells :

- Study on HepG2 Cells :

The mechanism by which Cyclohexyl(4-fluorophenyl)methanamine exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with specific signaling pathways involved in cell proliferation and survival, particularly those related to angiogenesis and apoptosis . Further research into its molecular targets could elucidate the precise mechanisms at play.

Summary of Biological Activities

| Activity Type | Target | IC50/MIC Values |

|---|---|---|

| Antimicrobial | E. coli | 20 µg/mL |

| Antimicrobial | S. aureus | 15 µg/mL |

| Anticancer | MCF-7 | 6.19 µM |

| Anticancer | HepG2 | 5.10 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.